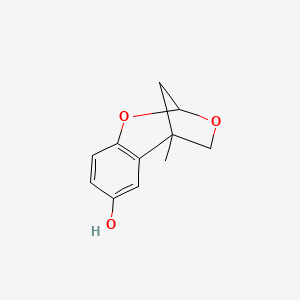
2,5-Methano-1,3-benzodioxepin-7-ol, 4,5-dihydro-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Methano-1,3-benzodioxepin-7-ol, 4,5-dihydro-5-methyl- is a complex organic compound with the molecular formula C11H12O3 This compound is characterized by its unique structure, which includes a methano bridge and a benzodioxepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Methano-1,3-benzodioxepin-7-ol, 4,5-dihydro-5-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the benzodioxepin ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2,5-Methano-1,3-benzodioxepin-7-ol, 4,5-dihydro-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2,5-Methano-1,3-benzodioxepin-7-ol, 4,5-dihydro-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,5-Methano-1,3-benzodioxepin-7-ol, 4,5-dihydro-5-methyl- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-lithio-4,5-dihydro-5-methyl-1,3,5-dithiazine
- 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
Uniqueness
Compared to similar compounds, 2,5-Methano-1,3-benzodioxepin-7-ol, 4,5-dihydro-5-methyl- stands out due to its unique structural features, such as the methano bridge and benzodioxepin ring. These features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
847755-91-3 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-methyl-8,10-dioxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C11H12O3/c1-11-5-10(13-6-11)14-9-3-2-7(12)4-8(9)11/h2-4,10,12H,5-6H2,1H3 |
InChI Key |
GDUMKNJUGHZWHD-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(OC1)OC3=C2C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















